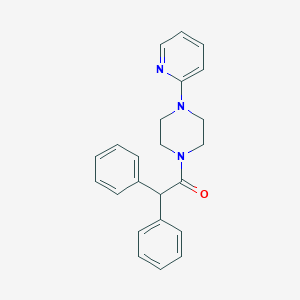

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGMZIBVLUMQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation of 4-(2-Pyridinyl)Piperazine

The most direct route involves the acylation of 4-(2-pyridinyl)piperazine with diphenylacetyl chloride (Fig. 1). This method leverages nucleophilic substitution at the piperazine nitrogen, facilitated by a base to neutralize HCl generated during the reaction.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or toluene are preferred due to their ability to dissolve both the acyl chloride and piperazine derivative.

-

Base : Triethylamine (TEA) or sodium hydroxide (NaOH) in stoichiometric excess ensures efficient deprotonation.

-

Temperature : Room temperature (20–25°C) minimizes side reactions such as diacylation.

Procedure

-

Dissolve 4-(2-pyridinyl)piperazine (1.0 equiv) in DCM.

-

Add TEA (2.2 equiv) under nitrogen atmosphere.

-

Slowly add diphenylacetyl chloride (1.1 equiv) dropwise to avoid exothermic side reactions.

-

Stir for 4–6 hours, monitor via TLC.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield and Purity

Alternative Coupling Approaches

For cases where 4-(2-pyridinyl)piperazine is unavailable, a two-step synthesis via Buchwald-Hartwig amination may be employed (Fig. 2):

Step 1: Synthesis of 4-(2-Pyridinyl)Piperazine

-

React piperazine with 2-chloropyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.

-

Conditions: Toluene, 110°C, 24 hours.

Step 2: Acylation as Above

Optimization of Reaction Parameters

Solvent Selection

Stoichiometry and Temperature

-

Excess acyl chloride (>1.1 equiv) risks diacylation, reducing yield to <50%.

-

Elevated temperatures (>40°C) promote decomposition of the diphenylacetyl group.

Purification and Characterization

Recrystallization

Chromatographic Methods

Challenges and Mitigation

Regioselectivity

Piperazine’s two nitrogen atoms necessitate controlled acylation. Using 1.0 equiv of acyl chloride and slow addition ensures monoacylation.

Stability of Intermediate

4-(2-Pyridinyl)piperazine is hygroscopic; store under nitrogen or desiccate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Solvent | Key Advantage |

|---|---|---|---|---|

| Direct Acylation | 75 | 95 | DCM | Rapid, one-step |

| Coupling + Acylation | 50 | 98 | Toluene | Avoids pre-synthesized piperazine |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is a piperazine derivative characterized by its diphenylacetyl and pyridine substituents. Its unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Neuropharmacology

This compound has been studied for its activity as a selective α2-adrenoceptor antagonist. This property indicates potential applications in treating conditions related to the central nervous system, such as depression and anxiety disorders. The compound's sympatholytic activity suggests it may modulate neurotransmitter release, providing therapeutic benefits in neuropsychiatric conditions .

Pain Management

Research has indicated that derivatives of piperazine, including this compound, may exhibit analgesic properties. Studies on related compounds have shown their effectiveness as vanilloid receptor 1 (VR1) antagonists, which are crucial in pain signaling pathways. For instance, analogues of 4-(2-pyridyl)piperazine-1-carboxamide have demonstrated potent VR1 antagonist activity in vitro, suggesting that similar mechanisms may be applicable to this compound .

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of piperazine derivatives on neurotransmitter systems highlighted the potential of this compound to influence serotonin reuptake mechanisms. This could be particularly beneficial in developing treatments for cognitive impairments associated with depression . The compound's ability to interact with serotonin receptors positions it as a candidate for further exploration in antidepressant therapies.

Case Study 2: Analgesic Efficacy

In another study focusing on piperazine derivatives, researchers synthesized various analogues and evaluated their analgesic activities through behavioral assays in animal models. The findings suggested that certain modifications to the piperazine structure could enhance analgesic efficacy, indicating that this compound might be optimized for improved pain relief outcomes .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | α2-Adrenoceptor Antagonist | Potential for treating depression and anxiety |

| 4-(2-Pyridyl)piperazine-1-carboxamide | VR1 Antagonist | Potent analgesic effects observed in vitro |

| N-(1,2-Diphenylethyl)piperazine | Analgesic | Effective in reducing pain in animal models |

Conclusion and Future Directions

The compound this compound exhibits promising pharmacological properties that warrant further investigation. Its potential applications in neuropharmacology and pain management highlight its significance in developing new therapeutic agents. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce side effects, paving the way for clinical applications in treating mood disorders and chronic pain conditions.

Wirkmechanismus

The mechanism of action of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(Substituted Phenyl)-ω-[4-(2-Pyridinyl)-1-Piperazinyl]alkanamides

- Structure : These derivatives feature a 4-(2-pyridinyl)piperazine core linked to substituted phenyl groups via alkanamide chains.

- Activity : Demonstrated potent antianaphylactic, antibronchospastic, and mast cell-stabilizing effects in rodent models. For example, derivatives inhibited histamine-induced bronchospasm in guinea pigs and reaginic passive cutaneous anaphylaxis (PCA) in rats .

- In contrast, the rigid diphenylacetyl group in 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine may favor binding to hydrophobic pockets in enzymes or transporters .

MT-45 (1-Cyclohexyl-4-(1,2-Diphenylethyl)piperazine)

- Structure : Contains a 1,2-diphenylethyl group (ethyl linker) instead of diphenylacetyl and a cyclohexyl substituent at N1.

- Key Difference : The ethyl linker in MT-45 reduces steric hindrance compared to the acetyl group in this compound, possibly facilitating opioid receptor access. However, the diphenylacetyl group’s bulkiness may limit CNS penetration, altering therapeutic applications .

p-MPPI and p-MPPF (5-HT1A Receptor Antagonists)

- Structure : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)benzamido]ethyl]piperazine derivatives.

- Activity : Competitive antagonists at pre- and postsynaptic 5-HT1A receptors, effective in reversing 8-OH-DPAT-induced hypothermia and forepaw treading in rats (ID50: 3–5 mg/kg) .

- Key Difference : The benzamido-ethyl linker and methoxyphenyl group in p-MPPI/p-MPPF optimize 5-HT1A affinity through hydrogen bonding and hydrophobic interactions. In contrast, the diphenylacetyl group in this compound may favor alternative targets, such as sigma-1 receptors or cytochrome P450 enzymes .

1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)butyl]piperazine

- Structure : Features a phthalimido-butyl chain at N4 and a 2-methoxyphenyl group at N1.

- Activity : High-affinity 5-HT1A ligand (Ki = 0.6 nM), surpassing serotonin’s affinity. The extended phthalimido-butyl chain enhances receptor interaction .

- Key Difference: The phthalimido group’s electron-withdrawing nature and chain length improve 5-HT1A binding, whereas the diphenylacetyl group’s aromaticity may prioritize interactions with non-serotonergic targets, such as dopamine or sigma receptors .

Structural and Functional Data Table

Key Research Findings

Substituent Effects on Receptor Affinity :

- The 2-pyridinyl group in this compound and its analogs facilitates interactions with aromatic residues in receptor binding pockets, as seen in 5-HT1A and opioid targets .

- Bulky N1 substituents (e.g., diphenylacetyl) reduce metabolic clearance but may limit blood-brain barrier penetration compared to smaller groups like methoxyphenyl .

Metabolic Considerations :

- Piperazine derivatives are often substrates or inhibitors of CYP2D5. For example, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine inactivates CYP2D6 via apoprotein adduction . This suggests that this compound may require screening for drug-drug interactions.

However, the nitro group in ’s analog may confer oxidative stress risks, absent in this compound .

Biologische Aktivität

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological profiles of this compound, focusing on its mechanisms of action and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylacetic acid derivatives with piperazine and pyridine derivatives. The synthetic routes often yield various derivatives, which are then screened for biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound, A20, demonstrated potent antidepressant effects in vivo by antagonizing p-chloroamphetamine-induced serotonin depletion in the hypothalamus and reducing immobility in forced swimming tests (FST) . This suggests that this compound may also have similar antidepressant properties.

Analgesic Effects

Research on piperazine derivatives has shown promising analgesic activities. Studies involving 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that certain compounds exhibited analgesic effects significantly greater than morphine in experimental models . The presence of specific substituents on the phenyl groups was found to enhance these effects.

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A recent study highlighted that related piperazine compounds effectively inhibited urease activity in Helicobacter pylori, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating infections caused by urease-producing pathogens.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it is hypothesized that this compound may inhibit the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft.

- Receptor Binding : Piperazine-containing compounds often exhibit affinity for various aminergic receptors, which may contribute to their antidepressant and analgesic effects .

- Urease Inhibition : The ability to inhibit urease activity is critical for the antimicrobial action against H. pylori, which relies on urease for survival in acidic environments .

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperazine derivatives:

- Antidepressant Efficacy : In a controlled study, a derivative similar to this compound was administered to rats subjected to stress models. Results indicated a significant reduction in depressive-like behaviors compared to controls .

- Pain Management : A comparative study assessed the analgesic properties of various piperazine derivatives against morphine. The results showed that specific derivatives had enhanced efficacy, providing a basis for further development as non-opioid analgesics .

- Antimicrobial Studies : In vitro assays demonstrated that certain derivatives effectively inhibited H. pylori growth, supporting their potential as novel antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

-

N-Alkylation : Reacting piperazine derivatives with halides (e.g., diphenylacetyl chloride) in polar aprotic solvents like DMF or DCM. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the piperazine nitrogen .

-

Coupling Reactions : Benzoyl chlorides or diazonium salts can introduce aromatic groups. For instance, 1-(4-fluorobenzyl)piperazine reacts with benzoyl chlorides in DCM using DIEA as a base, followed by purification via flash chromatography .

-

Optimization Tips :

-

Monitor reaction progress using TLC with hexane:ethyl acetate (2:1) .

-

Purify via silica gel chromatography (ethyl acetate:hexane gradients) or crystallization with Et₂O .

- Data Table : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, propargyl bromide | 65-75 | |

| Benzoyl Coupling | DIEA, DCM, benzoyl chloride | 70-85 |

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Assign chemical shifts to confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₃O₂ at m/z 382.1861) .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for diphenylacetyl) .

- Purity Checks :

- HPLC with UV detection (λ = 254 nm) using C18 columns .

- Melting point analysis (e.g., 166–167°C for crystalline derivatives) .

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in receptor binding studies?

- Methodological Answer :

-

Receptor Binding Assays :

-

Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) using rat brain membranes. Calculate Ki values via competitive binding curves .

-

Selectivity screening against D₂ and α₁ receptors to assess specificity .

-

Functional Assays :

-

[³⁵S]GTPγS binding to measure G-protein activation (partial vs. full agonism) .

-

Substitution Effects :

-

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances 5-HT₁A affinity (Ki < 1 nM) .

- Data Table : SAR of Key Derivatives

| Substituent | 5-HT₁A Ki (nM) | Selectivity (vs. D₂) | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 0.6 | >1000x | |

| 3-Nitropyridinyl | 0.028 | >500x |

Q. How do computational approaches like molecular docking and DFT contribute to understanding the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina to model ligand-receptor interactions (e.g., with 5-HT₁A PDB:7E2Z). Key residues: Asp116 (hydrogen bonding), Phe362 (π-π stacking) .

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the diphenylacetyl group’s electron-deficient region enhances binding to hydrophobic pockets .

- Challenges :

- Account for solvent effects (PCM model) and conformational flexibility (MD simulations >50 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.